molecular formula C7H9NO3 B8599685 2-(4-Oxoazetidin-2-yl)ethenyl acetate CAS No. 64066-58-6

2-(4-Oxoazetidin-2-yl)ethenyl acetate

Cat. No. B8599685
CAS RN: 64066-58-6
M. Wt: 155.15 g/mol
InChI Key: OZTDSHAYQBLEAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Oxoazetidin-2-yl)ethenyl acetate is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Oxoazetidin-2-yl)ethenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Oxoazetidin-2-yl)ethenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

64066-58-6

Product Name

2-(4-Oxoazetidin-2-yl)ethenyl acetate

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

2-(4-oxoazetidin-2-yl)ethenyl acetate

InChI

InChI=1S/C7H9NO3/c1-5(9)11-3-2-6-4-7(10)8-6/h2-3,6H,4H2,1H3,(H,8,10)

InChI Key

OZTDSHAYQBLEAA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC=CC1CC(=O)N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

In words relative to the above diagram for the preparation of 1, the 4-(2-acetoxyvinyl)azetidine-2-one (3) is prepared by reacting chloro sulphonyl isocyanate and an acyloxybutadiene such as 1-acetoxybutadiene in a solvent such as anhydrous dimethyl ether at a temperature of from about -30° C. to 0° C. under a nitrogen atmosphere. The reaction intermediate 2 is converted to 3 by hydrolysis. The reduction of 3 to provide the 4-(2-acetoxyethyl)-2-azetidinone (4) is conducted by any convenient means such as hydrogenation in the presence of a catalyst such as platinum, palladium or oxides thereof under a hydrogen pressure of from 1 to 20 atmospheres in a solvent such as ethanol, ethylacetate, or the like at a temperature of from 0° to 25° C., for from 5 minutes to 1 hour. The 4-(2-hydroxyethyl)-2-azetidinone species, 5, is obtained from 4 by hydrolysis. The 8-oxo- 2,2-dimethyl-3-oxa-1-azabicyclo-[4.2.0]octane species, 6, is obtained on treatment of 5 with 2,2-dimethoxypropane in the presence of a catalyst such as boron trifluoride etherate in a solvent such as methylene chloride at a temperature of from 0° to 40° C. for from 1 to 40 minutes. Alternatively, 5 can be treated with borontrifluoride etherate and trimethylorthoformate to give 8-oxo-2-methoxy-3-oxa-1-azabicyclo[4.2.0]octane which can be mono- or dialkylated following the procedures for 6→7 or 8. Alkylation of 6 provides 7. Typically, 6 is treated with a strong base such as lithium diisopropyl amide, sodium hydride, phenyl lithium or butyl lithium and the like in a solvent such as tetrahydrofuran (THF), ether, dimethoxyethane and the like at a temperature of from -80° C. to 0° C., whereupon the alkylating agent of choice, R1X, is added (R1 is as described above and X is chloro or bromo; alternatively the alkylating agent may be R1 -tosylate, R1 -mesylate or an aldehyde or ketone such as acetaldehyde and the like) to provide mono- alkylated species 7. When desired dialkylated species 8 may be obtained from 7 by repeating the alkylating procedure, 6→7. Species 9 is obtained from 7 or 8 by acid hydrolysis. Oxidation of 9 with an oxidizing agent such as DMSO-acetic anhydride, pyridine.CrO3, cyclohexylcarbodiimide/DMSO, and the like in a solvent such as DMSO, pyridine, acetonitrile, methylene chloride, and the like at a temperature of from about 0° to 25° C. for from 0.5 to 12 hours provides 10 which upon treatment with the Grignard reagent R3MgX (R3 is as defined above and X is halogen) provides 11. Typically, the alkylation reaction 10→11 is conducted in a solvent such as ether, THF, benzene and the like at a temperature of from -78° to about 25° C. for from 0.5 to about 24 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acyloxybutadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.